

Application Notes and Protocols for Oral Administration of M-1121 in Mice

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Compound of Interest

Compound Name: M-1121

Cat. No.: B15568966

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Introduction

M-1121 is a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.^{[1][2][3][4]} It acts by forming a covalent bond with Cysteine 329 in the MLL binding pocket of menin.^{[1][2]} This targeted inhibition disrupts the critical interaction required for the oncogenic activity of MLL fusion proteins, which are characteristic of a specific subset of acute leukemias.^{[1][2]} The downstream effect of M-1121 is the dose-dependent downregulation of key target genes, HOXA9 and MEIS1, leading to the inhibition of proliferation in leukemia cells with MLL rearrangements.^{[1][2][3][4]} Preclinical studies in mouse models have demonstrated significant antitumor activity, including complete and sustained tumor regression at well-tolerated doses.^{[1][2][3]} These application notes provide a detailed protocol for the preparation and oral administration of M-1121 in mice for in vivo studies.

Quantitative Data Presentation

The following tables summarize key quantitative data for M-1121 from preclinical studies.

Table 1: In Vivo Efficacy of Orally Administered M-1121 in Mice

Dosage (mg/kg, p.o.)	Mouse Model	Treatment Duration	Observed Effect
100	MV4;11 Xenograft	26 days	32% reduction in average tumor volume.[5]
300	MV4;11 Xenograft	Not specified	Complete tumor regression in 10 out of 10 mice.[5]

Table 2: Pharmacokinetic Parameters of M-1121 in Mice

Parameter	5 mg/kg (Oral)	25 mg/kg (Oral)
Cmax	4153 ng/mL[1]	4640 ng/mL (at 3h)[1]
AUC _{0-∞}	43567 ng/mL*h[1]	Not Reported
Oral Bioavailability	49.4%[1]	Not Reported
Average Plasma Concentration	Not Reported	3797 ng/mL (at 1h), 2055 ng/mL (at 6h)[1]

Experimental Protocols

Protocol 1: Preparation of Vehicle for Oral Administration

This protocol describes the preparation of a 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 solution, a suitable vehicle for the suspension of hydrophobic compounds like M-1121 for oral gavage.

Materials:

- Methylcellulose (400 cP)
- Tween 80 (Polysorbate 80)

- Deionized water
- Magnetic stirrer and stir bar
- Heating plate
- Beakers
- Graduated cylinders
- Scale

Procedure:

- Calculate the required volume of the vehicle based on the number of animals and the dosing volume. Prepare a slight excess.
- Heat approximately one-third of the final required volume of deionized water to 60-80°C on a heating plate with stirring.
- Slowly add the calculated amount of methylcellulose powder to the heated water while stirring vigorously. Continue stirring until the powder is fully dispersed, which will result in a cloudy, milky suspension.
- Remove the beaker from the heat and add the remaining two-thirds of the required volume of cold deionized water.
- Place the beaker in a cold water bath or at 4°C and continue to stir until the solution becomes clear and viscous. This may take several hours or can be left overnight.
- Once the methylcellulose is fully dissolved, add the calculated amount of Tween 80 to the solution to achieve a final concentration of 0.2%.
- Stir until the Tween 80 is completely dissolved and the solution is homogeneous.
- Store the prepared vehicle at 4°C.

Protocol 2: Preparation of M-1121 Formulation for Oral Gavage

This protocol details the preparation of an M-1121 suspension for oral administration to mice.

Materials:

- M-1121 powder
- Prepared sterile 0.5% methylcellulose with 0.2% Tween 80 vehicle
- Sterile microcentrifuge tubes or other suitable containers
- Vortex mixer
- Sonicator (optional, for improved suspension)
- Calibrated pipette

Procedure:

- Calculate the required amount of M-1121 and vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
- Weigh the calculated amount of M-1121 powder and place it in a sterile container.
- Add a small volume of the prepared vehicle to the M-1121 powder to create a paste. This helps in wetting the powder and preventing clumping.
- Gradually add the remaining volume of the vehicle to the paste while continuously vortexing or stirring to ensure a homogenous suspension.
- If necessary, sonicate the suspension in a water bath for short intervals to break up any remaining agglomerates and achieve a fine, uniform suspension. Avoid overheating the sample.
- Visually inspect the suspension for uniformity before each administration.

Protocol 3: Oral Gavage Administration in Mice

This protocol provides a standard procedure for administering the prepared M-1121 suspension to mice via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

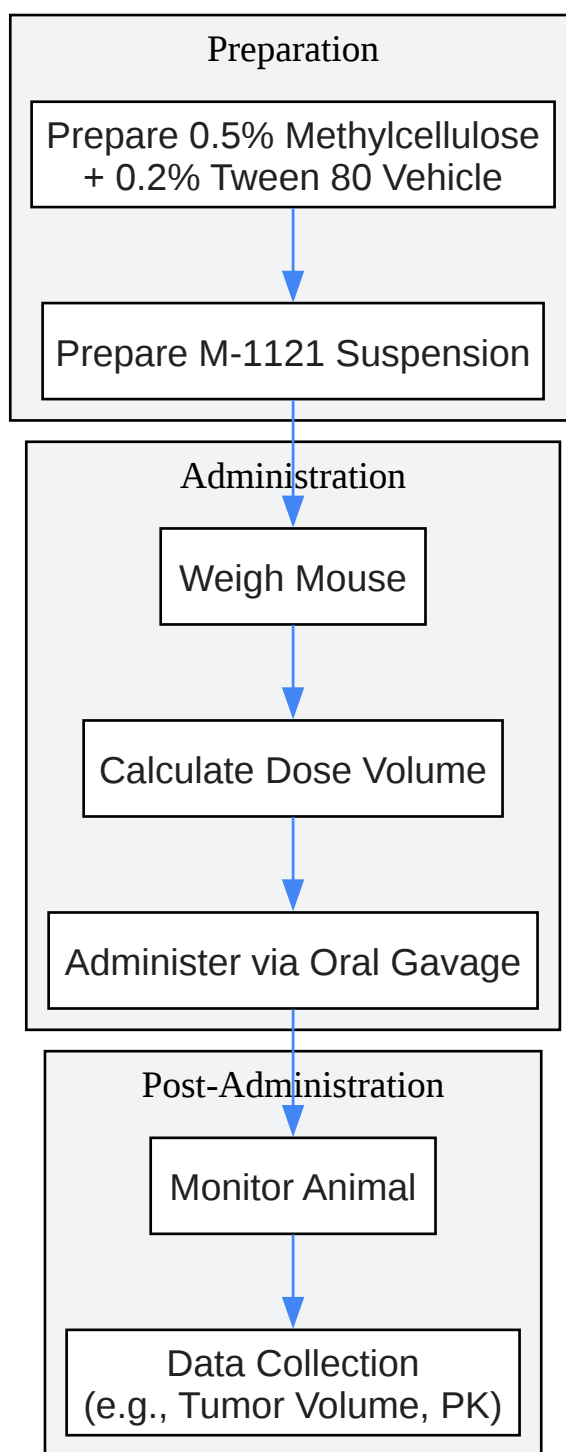
- Prepared M-1121 suspension
- Appropriately sized gavage needles (e.g., 18-20 gauge, 1-1.5 inches long with a rounded tip for adult mice)
- Syringes (e.g., 1 mL)
- Animal scale

Procedure:

- Weigh the mouse to determine the correct volume of the M-1121 suspension to be administered. The typical dosing volume is 5-10 mL/kg.[\[2\]](#)
- Gently restrain the mouse, ensuring a firm but not restrictive grip. The head should be slightly extended to create a straight line from the mouth to the esophagus.
- Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to determine the appropriate insertion depth. Mark the needle if necessary.
- Attach the syringe containing the calculated dose of the M-1121 suspension to the gavage needle.
- Introduce the gavage needle into the mouse's mouth, slightly to one side of the tongue.
- Gently advance the needle along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reposition.
- Once the needle is correctly positioned in the esophagus, slowly administer the suspension.

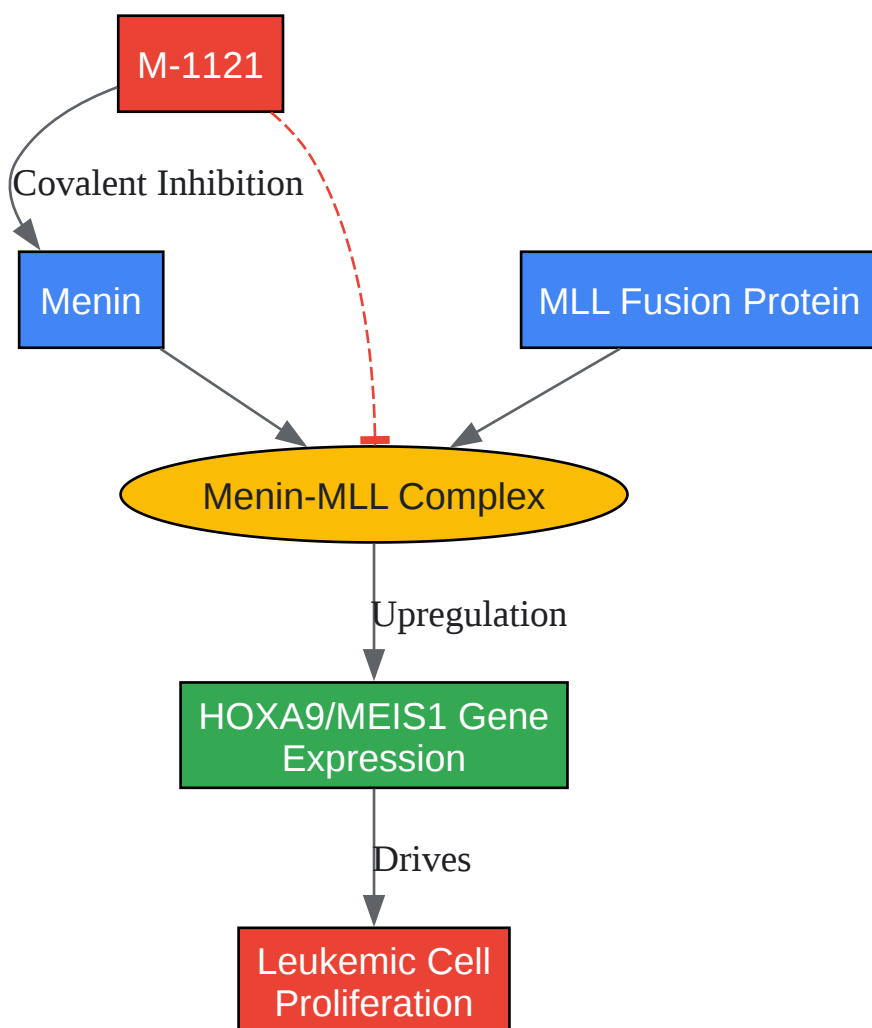
- After administration, gently and slowly withdraw the needle.
- Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for a few minutes post-administration.

Mandatory Visualizations



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Caption: Experimental workflow for M-1121 oral administration in mice.



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Caption: M-1121 signaling pathway in MLL-rearranged leukemia.

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